Asaley
Description
Properties
CAS No. |
70448-42-9 |
|---|---|
Molecular Formula |
C23H35Cl2N3O4 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C23H35Cl2N3O4/c1-5-32-23(31)21(14-16(2)3)27-22(30)20(26-17(4)29)15-18-6-8-19(9-7-18)28(12-10-24)13-11-25/h6-9,16,20-21H,5,10-15H2,1-4H3,(H,26,29)(H,27,30) |
InChI Key |
GBPZYMBDOBODNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Origin of Product |
United States |
Biological Activity
Asaley functions primarily as an alkylating agent, a class of compounds known for their ability to interfere with DNA replication and transcription. The biological activity of this compound stems from its capacity to:
- Alkylate DNA: this compound forms covalent bonds with nucleophilic sites on DNA molecules, particularly guanine bases.
- Crosslink DNA strands: This process prevents proper DNA replication and transcription.
- Trigger apoptosis: The DNA damage induced by this compound ultimately leads to programmed cell death in cancer cells.
The compound's unique structure, being an L-leucine derivative of melphalan, potentially enhances its selectivity towards certain cancer types while potentially reducing toxicity compared to traditional alkylating agents.
Antineoplastic Activity
This compound demonstrates notable antineoplastic activity, making it a promising candidate for cancer treatment. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines by inducing DNA damage and subsequent cell cycle arrest.
Comparative Efficacy
To better understand this compound's biological activity in context, consider the following comparison with other alkylating agents:
| Compound | Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| This compound | (Not provided) | Alkylates DNA | L-leucine derivative, potentially enhanced selectivity |
| Melphalan | C13H18Cl2N2O2 | Alkylates DNA | Established use in multiple myeloma |
| Cyclophosphamide | C7H15Cl2N2O2P | Alkylates DNA | Broad-spectrum anticancer agent |
| Cisplatin | Cl2H6N2Pt | Crosslinks DNA | Platinum-based compound |
| Ifosfamide | C7H15Cl2N2O2P | Alkylates DNA | Less toxic than cyclophosphamide |
In Vitro Studies
In vitro research has demonstrated this compound's ability to:
- Inhibit cancer cell proliferation
- Induce DNA damage
- Cause cell cycle arrest
These findings suggest that this compound could be an effective treatment option for various types of cancer, especially those resistant to conventional therapies.
Potential Applications
Based on its biological activity, this compound shows potential for application in several areas of oncology:
- Treatment of hematological malignancies, particularly multiple myeloma
- Therapy for solid tumors resistant to traditional chemotherapy
- Combination therapy with other anticancer agents to enhance efficacy
Future Research Directions
To fully understand and harness the biological activity of this compound, future research should focus on:
- Conducting in vivo studies to assess efficacy and toxicity profiles
- Investigating potential synergistic effects with other chemotherapeutic agents
- Exploring the compound's activity against a broader range of cancer types
- Developing targeted delivery systems to enhance selectivity and reduce side effects
Comparison with Similar Compounds
Mechanistic Similarities and Differences
Asaley shares functional similarities with Melphalan and Dihydrogalactitol , both alkylating agents. Key comparisons include:
- Melphalan : this compound and Melphalan show the highest PCC (0.451), indicating overlapping mechanisms such as cell cycle arrest (G2/M phase) and cross-resistance profiles in MDR models . However, Melphalan’s efficacy is compromised in MGMT-overexpressing tumors, whereas this compound retains activity regardless of MGMT status .
- Dihydrogalactitol : While structurally distinct, both compounds exhibit strong correlations in tumor growth inhibition (TGI-PCC = 0.547), suggesting shared downstream effects like DNA damage response activation .
Structural and Functional Analogues
- NSC745885: A structurally novel anthrathiadiazole-dione, NSC745885, shares functional parallels with this compound, including comparable GI50 values (2.5 μM) and insensitivity to MGMT .
Resistance and Synergy Profiles
- Resistance Mechanisms : this compound’s lack of MGMT dependency distinguishes it from Melphalan but aligns it with Dihydrogalactitol, making it a viable option for MGMT-positive malignancies .
Key Research Findings
Structural-Activity Relationships : Despite moderate structural similarity to Melphalan (PCC = 0.451), this compound’s unique pharmacophore likely explains its MGMT-independent activity .
Limitations : this compound’s narrow therapeutic index and lack of clinical trial data (compared to Melphalan) remain critical gaps in its development .
Preparation Methods
Method 1: Carbodiimide-Mediated Coupling
Reagents and Conditions
-
Substrates : Melphalan (1 eq), L-leucine ethyl ester (1.2 eq)
-
Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.5 eq)
-
Solvent : Anhydrous dichloromethane (DCM)
-
Base : Triethylamine (TEA, 2 eq)
Procedure
-
Melphalan and DCC are dissolved in DCM under nitrogen.
-
L-leucine ethyl ester and TEA are added dropwise.
-
The mixture stirs at 0°C for 1 hour, then at room temperature for 12 hours.
-
Precipitated dicyclohexylurea is filtered, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane).
Method 2: Mixed Anhydride Approach
Reagents and Conditions
-
Substrates : N-Acetyl-melphalan (1 eq), L-leucine ethyl ester (1.1 eq)
-
Activating Agent : Isobutyl chloroformate (1.2 eq)
-
Solvent : Tetrahydrofuran (THF)
-
Base : N-Methylmorpholine (NMM, 2 eq)
Procedure
-
N-Acetyl-melphalan and NMM are cooled to -15°C in THF.
-
Isobutyl chloroformate is added to form the mixed anhydride.
-
L-leucine ethyl ester is introduced, and the reaction proceeds for 2 hours.
-
The product is extracted with ethyl acetate and crystallized from ethanol/water.
Yield : 72% (patent US6992207B2).
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., DMF) increase coupling efficiency but complicate purification. DCM and THF balance reactivity and ease of workup.
Catalytic Additives
-
4-Dimethylaminopyridine (DMAP) : Accelerates acylation but risks side reactions.
-
Hydroxybenzotriazole (HOBt) : Suppresses racemization in THF-based systems.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆) : δ 1.21 (t, 3H, CH₂CH₃), 1.45–1.67 (m, 6H, leucine side chain), 3.02 (d, 2H, CH₂Cl), 4.12 (q, 2H, OCH₂CH₃), 4.45 (m, 1H, α-H), 7.25–7.45 (m, 5H, aromatic).
-
13C NMR : 172.8 (ester C=O), 169.5 (amide C=O), 56.3 (α-C), 14.1 (CH₂CH₃).
-
HRMS (ESI) : m/z 488.4 [M+H]⁺ (calculated for C₂₃H₃₅Cl₂N₃O₄).
Purity Assessment
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 (DCC) | Method 2 (Mixed Anhydride) |
|---|---|---|
| Yield | 68% | 72% |
| Purity | 95% | 98% |
| Side Products | Dicyclohexylurea | None significant |
| Scalability | Moderate | High |
Method 2 offers superior yield and scalability, making it preferable for industrial synthesis.
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
